![molecular formula C10H10N2O3S B061245 Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate CAS No. 175277-22-2](/img/structure/B61245.png)
Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate
Overview
Description
“Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate” is a chemical compound with the molecular formula C10H10N2O3S . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 . The compound contains a cyano group (-CN), a mercapto group (-SH), and a methoxymethyl group (-OCH3) attached to a nicotinate core .
Molecular Structure Analysis
The molecular structure of “Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate” is defined by its molecular formula, C10H10N2O3S . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule defines its structure, which would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Chemical Analysis
A novel compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was synthesized and thoroughly analyzed using XRD, GC–MS, element analysis, and NMR spectroscopy. This research provides insights into the structural determination and reaction mechanisms of similar nicotinate compounds (Zhou et al., 2008).
Biological Activities
Studies on compounds like 5-deazaaminopterin analogues, which are structurally related to nicotinates, have shown that these compounds exhibit varied biological activities. For instance, some analogues displayed less activity than methotrexate against human leukemic HL-60 and murine L-1210 cells (Su et al., 1988).
Chemical Reactions and Derivatives
The nucleophilic substitution reactions involving nicotinate compounds have been extensively studied. For example, the substitution of chlorine in certain pyridines with a mercapto group produced 2(1H)-pyridinethiones, leading to various S-alkyl derivatives with potential applications (Kaigorodova et al., 1999).
Pharmaceutical Applications
The synthesis of nicotinate esters from 3-cyanopyridones offers a pathway to create derivatives with potential pharmaceutical uses. These esters were synthesized using various chemical reactions, highlighting the versatility of nicotinate compounds in drug development (Paine, 1987).
Molecular Stability and Analysis
A study on methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, closely related to the compound , employed experimental and theoretical methods to understand their molecular structure and stability. This research is significant for understanding the properties of similar compounds (Mirković et al., 2014).
Methylation Reactions
The O-methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones was studied to prepare heterocyclic derivatives. This research provides a method to synthesize dimethoxy derivatives, crucial for developing compounds with potential biological activities (Janin et al., 1999).
properties
IUPAC Name |
methyl 5-cyano-2-(methoxymethyl)-6-sulfanylidene-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-14-5-8-7(10(13)15-2)3-6(4-11)9(16)12-8/h3H,5H2,1-2H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPFPQUWMZYAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C(=S)N1)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372554 | |
Record name | methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730237 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate | |
CAS RN |
175277-22-2 | |
Record name | methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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